Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C13H22O2Si. It is a derivative of benzenemethanol, where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, due to the stability of the TBDMS group under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzenemethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Benzenemethanol+TBDMS-Cl→Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making it a useful protecting group during oxidative transformations.
Reduction: The compound itself is stable under reducing conditions, but the TBDMS group can be selectively removed using fluoride ions.
Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives .
Scientific Research Applications
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The primary function of Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is to protect hydroxyl groups during chemical reactions. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The stability of the TBDMS group under various conditions is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the methyl groups.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with the TBDMS group at the para position.
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-nitrate: A nitrate derivative with different reactivity.
Uniqueness
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in selective protection strategies in organic synthesis .
Properties
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h6-9,14H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGKWGDMQCBHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450151 | |
Record name | Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96013-79-5 | |
Record name | Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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